molecular formula C15H17N3 B1317917 {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 953884-19-0

{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine

Cat. No.: B1317917
CAS No.: 953884-19-0
M. Wt: 239.32 g/mol
InChI Key: YRMPQYYLEPEAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanol
  • {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}ethanamine
  • {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}propanoic acid

Uniqueness

What sets {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine apart from similar compounds is its specific methanamine group, which can significantly alter its reactivity and binding properties. This makes it a unique candidate for various applications in research and industry.

Properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-11-13-6-3-9-17-15(13)18-10-4-7-12-5-1-2-8-14(12)18/h1-3,5-6,8-9H,4,7,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMPQYYLEPEAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.